molecular formula C12H5Cl5N2O B11506549 2,4,5,6-tetrachloro-N-(4-chlorophenyl)pyridine-3-carboxamide

2,4,5,6-tetrachloro-N-(4-chlorophenyl)pyridine-3-carboxamide

Cat. No.: B11506549
M. Wt: 370.4 g/mol
InChI Key: LMJYKZGUSNOPFO-UHFFFAOYSA-N
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Description

2,4,5,6-tetrachloro-N-(4-chlorophenyl)pyridine-3-carboxamide is a chlorinated pyridine derivative. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a pyridine ring. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-tetrachloro-N-(4-chlorophenyl)pyridine-3-carboxamide typically involves the chlorination of pyridine derivatives. One common method involves the reaction of pentachloropyridine with 4-chloroaniline under specific conditions to yield the desired product . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where pyridine derivatives are subjected to chlorination in the presence of catalysts. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-tetrachloro-N-(4-chlorophenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple chlorine atoms, it readily undergoes nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols, as well as oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different chlorinated compounds.

Mechanism of Action

The mechanism of action of 2,4,5,6-tetrachloro-N-(4-chlorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound’s multiple chlorine atoms and pyridine ring allow it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5,6-tetrachloro-N-(4-chlorophenyl)pyridine-3-carboxamide is unique due to its specific combination of chlorine atoms and the pyridine ring, which imparts distinctive chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H5Cl5N2O

Molecular Weight

370.4 g/mol

IUPAC Name

2,4,5,6-tetrachloro-N-(4-chlorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H5Cl5N2O/c13-5-1-3-6(4-2-5)18-12(20)7-8(14)9(15)11(17)19-10(7)16/h1-4H,(H,18,20)

InChI Key

LMJYKZGUSNOPFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=C(N=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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